molecular formula C9H12F3NO4 B13497310 Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid

Cat. No.: B13497310
M. Wt: 255.19 g/mol
InChI Key: FQTQZOCYHRQZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid: . This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid typically involves the reaction of 5-azaspiro[2.3]hexane-1-carboxylic acid with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its efficacy in treating various diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure can impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid
  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate

Uniqueness: Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid. This combination imparts unique chemical properties and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.3]hexane-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-10-6(9)5-2-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3;(H,6,7)

InChI Key

FQTQZOCYHRQZOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.